molecular formula C10H8Cl2N4 B2788203 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine CAS No. 139400-77-4

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine

Cat. No.: B2788203
CAS No.: 139400-77-4
M. Wt: 255.1
InChI Key: NFCYTWXLYPXRGR-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the guanidine attacks the nitrile carbon, leading to the formation of the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A core structure similar to 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine but without the dichlorophenyl group.

    6-Chloro-2,4-diaminopyrimidine: Similar structure with a single chlorine atom.

    2,4,6-Trichloropyrimidine: Contains three chlorine atoms on the pyrimidine ring.

Uniqueness

This compound is unique due to the presence of the 2,4-dichlorophenyl group, which enhances its biological activity and specificity. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties compared to its simpler analogs .

Biological Activity

6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scholarly sources.

Chemical Structure and Synthesis

This compound features a pyrimidine core substituted with a dichlorophenyl group. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The compound can be synthesized from readily available precursors through methods such as:

  • Nucleophilic substitution : Reaction of 2,4-dichloroaniline with appropriate pyrimidine derivatives.
  • Cyclization : Formation of the pyrimidine ring under acidic or basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In particular, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs.

Compound IC50 (µM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM)
A431 (vulvar carcinoma)5.0
HeLa (cervical carcinoma)3.5

Case Studies

  • In vitro Evaluation : A study assessed the cytotoxic effects of the compound on A431 cells, revealing a dose-dependent response with an IC50 value indicating potent activity compared to standard chemotherapeutics.
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of human cancer.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It selectively inhibits COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
  • Apoptosis Induction : The compound activates caspase pathways in cancer cells, promoting programmed cell death.

Properties

IUPAC Name

6-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H,(H4,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCYTWXLYPXRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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